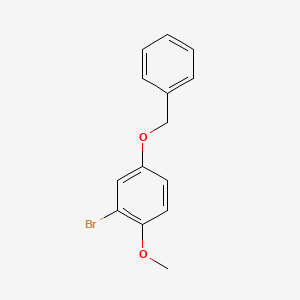

4-(Benzyloxy)-2-bromoanisole

Overview

Description

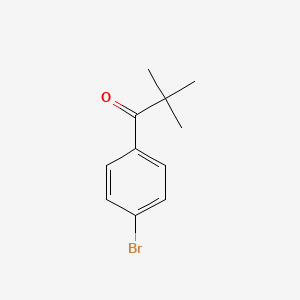

Synthesis Analysis

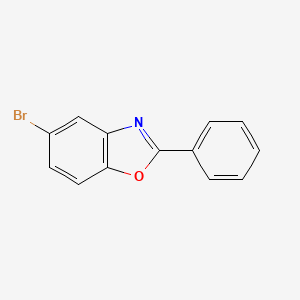

The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide , 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole , and 4-bromo-1,2-dihydroisoquinolines . These processes typically involve the use of brominating agents and can be guided by the presence of directing groups in the aromatic system. The synthesis of 4-(Benzyloxy)-2-bromoanisole would likely follow similar principles, with the benzyloxy group potentially influencing the regioselectivity of the bromination.

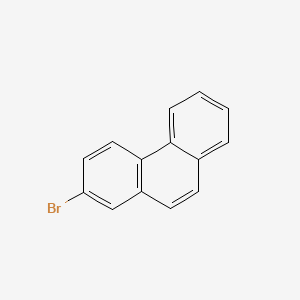

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using X-ray diffraction, as demonstrated in the studies of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide and 4-bromo-N-[4-(dimethylamino)benzylidene]aniline . These structures are stabilized by various intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking. The molecular structure of 4-(Benzyloxy)-2-bromoanisole would similarly be expected to show such interactions, influencing its crystalline form and stability.

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. For instance, 2-(2,4-dibromobut-2-enoyl)benzoate is used as a synthon for the synthesis of phthalazin-1(2H)-one and Shihunine . The presence of a bromine atom in 4-(Benzyloxy)-2-bromoanisole would make it a potential candidate for further functionalization through nucleophilic substitution reactions or as a precursor for the formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be studied using various spectroscopic and computational methods. For example, vibrational spectroscopy and DFT calculations were used to investigate the properties of 4-bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide and 4-bromo-3-nitroanisole . These studies provide information on the electronic properties, such as HOMO-LUMO gaps, and the first-order hyperpolarizability, which is related to the nonlinear optical properties of the compounds. The physical properties, such as melting points and thermodynamic functions, can be determined through thermogravimetric and differential thermal analyses, as seen in the study of benzylideneaniline compounds10. These methods would be applicable to 4-(Benzyloxy)-2-bromoanisole to determine its physical and chemical characteristics.

Scientific Research Applications

Methods of Application or Experimental Procedures

The Schiff base ligands are synthesized by a condensation reaction of “4-(Benzyloxy)-2-bromoanisole” with various aminophenol derivatives . The resulting ligands are then used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes .

Results or Outcomes

The synthesized metal(II) complexes were found to have potent in vitro antioxidant activity and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were the most potent, with IC50 values ranging from 2.98 to 3.89 µM . The complexes also exhibited antimicrobial activities against several bacterial and fungal strains .

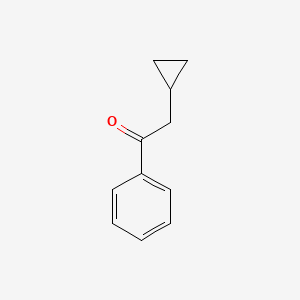

2. Synthesis of Novel Chalcones Derivatives

Summary of the Application

“4-(Benzyloxy)-2-bromoanisole” is used in the synthesis of novel chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

Methods of Application or Experimental Procedures

The chalcones derivatives are synthesized by coupling “4-(Benzyloxy)-2-bromoanisole” with aromatic substituted aldehyde . The synthesized compounds are then characterized by various spectroscopic techniques .

Results or Outcomes

The synthesized chalcones derivatives were screened for antimicrobial activity . The results showed that these compounds have potential as antimicrobial agents .

Future Directions

properties

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromoanisole | |

CAS RN |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)